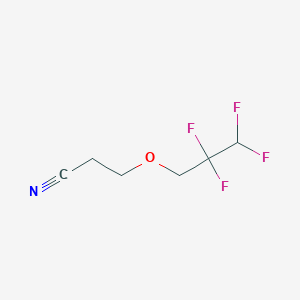

3-(2,2,3,3-Tetrafluoropropoxy)propionitrile

Description

Properties

IUPAC Name |

3-(2,2,3,3-tetrafluoropropoxy)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F4NO/c7-5(8)6(9,10)4-12-3-1-2-11/h5H,1,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTOYAGSGMHUBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(C(F)F)(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,3,3-Tetrafluoropropoxy)propionitrile typically involves the reaction of 3-chloropropionitrile with 2,2,3,3-tetrafluoropropanol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(2,2,3,3-Tetrafluoropropoxy)propionitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The fluorine atoms in the tetrafluoropropoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,2,3,3-Tetrafluoropropoxy)propionitrile has several scientific research applications:

High Energy Density Lithium Metal Batteries: It is used as a solvent for electrolytes due to its high oxidative stability, low volatility, and non-flammability.

Electrocatalytic Reactors: It is used in the production of sodium 2,2,3,3-tetrafluoropropionate, demonstrating high conversion and selectivity.

Electric Double-Layer Capacitors: It is investigated for use in high-voltage electric double-layer capacitors due to its large and symmetric electrochemical stability.

Radiation Chemistry: It is used as a solvent modifier in extracting cesium and strontium from nuclear waste.

Mechanism of Action

The mechanism of action of 3-(2,2,3,3-Tetrafluoropropoxy)propionitrile involves its interaction with various molecular targets and pathways. The compound’s fluorinated structure contributes to its high stability and reactivity, making it suitable for use in high-energy applications. The nitrile group can participate in various chemical reactions, leading to the formation of different products depending on the reaction conditions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between 3-(2,2,3,3-Tetrafluoropropoxy)propionitrile and related compounds:

Key Observations:

- Fluorine Content: Compounds with four fluorine atoms (e.g., tetrafluoropropoxy derivatives) exhibit enhanced chemical inertness and thermal stability compared to monofluorinated analogs like 3-(2-Fluoroethoxy)propionitrile.

- Functional Groups: The nitrile group in this compound increases polarity but reduces hydrogen-bonding capability relative to hydroxyl-containing analogs (e.g., 1-(2,2,3,3-Tetrafluoropropoxy)-3-(4-sec-butylphenoxy)-2-propanol), impacting solubility in aqueous systems.

- Aromatic vs.

Physicochemical Properties

- Boiling Points : 3-(2-Fluoroethoxy)propionitrile has a lower estimated boiling point (~162°C) compared to bulkier tetrafluoropropoxy derivatives, which likely exhibit higher boiling points due to increased molecular weight and fluorine content .

- Melting Points : Cis-4-(2,2,3,3-Tetrafluoropropoxy)cinnamonitrile solidifies at ~54°C, demonstrating how structural rigidity (alkene + aromaticity) affects phase behavior .

- Solubility : The nitrile group in this compound enhances solubility in polar aprotic solvents (e.g., acetonitrile) but limits miscibility in water compared to hydroxylated analogs used in solvent extraction systems .

Regulatory and Environmental Considerations

- Applications in Solvent Systems: Fluorinated modifiers like 1-(2,2,3,3-Tetrafluoropropoxy)-3-(4-sec-butylphenoxy)-2-propanol are critical in nuclear waste processing but require rigorous shelf-life monitoring due to hydrolytic degradation risks .

Biological Activity

3-(2,2,3,3-Tetrafluoropropoxy)propionitrile is a fluorinated organic compound that has garnered attention for its potential biological activities. Its unique chemical structure, characterized by the presence of fluorinated groups, suggests possible interactions with biological macromolecules and pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C6H8F4N

- CAS Number : [Not Provided]

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The presence of fluorine atoms enhances the compound's lipophilicity and stability, which may facilitate its binding affinity to target proteins. Preliminary studies suggest that it may inhibit certain enzymatic pathways involved in cellular metabolism and signaling.

Potential Mechanisms:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could modulate receptor activity affecting cellular responses.

- Antioxidant Activity : Some studies indicate potential antioxidant properties that could protect cells from oxidative stress.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity : Preliminary data suggests that this compound may possess anticancer properties by inducing apoptosis in cancer cells through the inhibition of key signaling pathways.

- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains in vitro, indicating potential as an antimicrobial agent.

Case Studies

-

In Vitro Studies : A study demonstrated that this compound inhibited the growth of specific cancer cell lines at micromolar concentrations. The mechanism was linked to the downregulation of genes associated with cell proliferation.

Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 15 Induction of apoptosis HeLa (Cervical) 20 Inhibition of cell cycle progression - Animal Studies : In a murine model, administration of the compound resulted in reduced tumor size compared to control groups. The study highlighted its potential as a therapeutic agent for cancer treatment.

Comparative Analysis

In comparison to other fluorinated compounds with similar structures:

| Compound | Biological Activity | Notes |

|---|---|---|

| 5-Fluorouracil | Anticancer | Established drug for cancer therapy |

| 6-Fluoropyrimidin-4-amine | Anticancer | Similar mechanism involving nucleotide synthesis inhibition |

| 3-(Trifluoromethyl)phenylacetic acid | Antimicrobial | Less effective than this compound |

Q & A

Q. How can alternative synthetic routes (e.g., Zn-mediated coupling) improve scalability while minimizing hazardous byproducts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.